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Malacitanolide

Cat. No.: B1246531
M. Wt: 394.4 g/mol
InChI Key: OZJAAHIGUMFSHY-MYBIUHGVSA-N
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Description

Overview of Sesquiterpene Lactones within Natural Product Chemistry

Sesquiterpene lactones (SLs) represent a vast and structurally diverse group of secondary metabolites found predominantly in the plant kingdom, with the Asteraceae (Compositae) family being a particularly rich source. researchgate.netrsc.org These compounds are a significant focus within natural product chemistry due to their wide array of potent biological activities. researchgate.netect-journal.kz Structurally, SLs are characterized by a 15-carbon backbone, formed through the biochemical condensation of three isoprene (B109036) units, and feature a defining lactone ring. rsc.orgcore.ac.uk

Contextualization of Eudesmanolides as a Distinct Structural Class

Within the broad class of sesquiterpene lactones, compounds are further categorized based on their carbocyclic skeletons. rsc.orgnih.gov Eudesmanolides are a major structural class of sesquiterpene lactones, biogenetically considered to be derived from germacranolides. nih.govnih.gov They are defined by the eudesmane (B1671778) carbon framework, which features a decalin (bicyclo[4.4.0]decane) ring system. foodb.cafoodb.ca

The characteristic skeleton of eudesmanolides is based on a 3,5a,9-trimethyl-naphtho[1,2-b]furan-2-one structure. foodb.cafoodb.ca This specific arrangement distinguishes them from other classes like guaianolides or germacranolides. nih.gov Malacitanolide is a member of this distinct structural class, possessing the characteristic eudesmanolide skeleton confirmed through spectroscopic analysis, specifically 13C-NMR. acs.org The identification of this compound as a eudesmanolide places it within a well-established group of natural products known for their significant biological activities, including cytotoxic and anti-inflammatory effects. acs.orgmdpi.com

Significance of this compound in Contemporary Chemical Biology Research

This compound is a relatively new eudesmanolide that has garnered interest in chemical biology and medicinal chemistry. It was first isolated from the aerial parts of Centaurea malacitana, a plant from the Asteraceae family. acs.orgnih.gov Subsequent research also identified it as a major constituent in Centaurea bruguieriana. mdpi.com

A key aspect of early this compound research was the elucidation of its structure and absolute stereochemistry. This was achieved through detailed spectroscopic analysis and confirmed by a biomimetic synthesis from cnicin (B190897), a germacranolide also found in Centaurea species. acs.orgnih.govacs.org This synthesis not only verified the structure of this compound but also supported its proposed biogenetic relationship with cnicin, involving an enzymatic epoxidation and a stereospecific transannular cyclization. acs.org

The primary significance of this compound in current research stems from its potent biological activity. Studies have shown that this compound exhibits significant cytotoxic activity against various human tumor cell lines, including P-388 (murine leukemia), A-549 (human lung carcinoma), and HT-29 (human colon carcinoma). acs.org Notably, its cytotoxic potency was found to be twenty to forty times higher than that of its biogenetic precursor, cnicin, despite both compounds possessing identical Michael acceptor groups, suggesting other structural features contribute significantly to its activity. acs.org

More recent computational studies have explored the potential of this compound as an antiviral agent. Through molecular docking and molecular dynamics simulations, this compound was identified as a potential inhibitor of several protein targets of the dengue virus. researchgate.netjksus.org These in silico studies suggest that this compound could serve as a lead compound for the development of new antiviral therapies, warranting further investigation into its mechanisms of action. researchgate.netontosight.ai Its demonstrated anti-inflammatory properties, specifically through the inhibition of lipoxygenase, further broaden its potential applications in biomedical research. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O8 B1246531 Malacitanolide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H26O8

Molecular Weight

394.4 g/mol

IUPAC Name

[(3aR,4S,5aR,6R,9S,9aS,9bR)-9-formyl-6-hydroxy-5a-methyl-3-methylidene-2-oxo-4,5,6,7,8,9,9a,9b-octahydro-3aH-benzo[g][1]benzofuran-4-yl] (3R)-3,4-dihydroxy-2-methylidenebutanoate

InChI

InChI=1S/C20H26O8/c1-9(12(23)8-22)18(25)27-13-6-20(3)14(24)5-4-11(7-21)16(20)17-15(13)10(2)19(26)28-17/h7,11-17,22-24H,1-2,4-6,8H2,3H3/t11-,12+,13+,14-,15-,16-,17+,20+/m1/s1

InChI Key

OZJAAHIGUMFSHY-MYBIUHGVSA-N

Isomeric SMILES

C[C@@]12C[C@@H]([C@@H]3[C@@H]([C@H]1[C@H](CC[C@H]2O)C=O)OC(=O)C3=C)OC(=O)C(=C)[C@H](CO)O

Canonical SMILES

CC12CC(C3C(C1C(CCC2O)C=O)OC(=O)C3=C)OC(=O)C(=C)C(CO)O

Synonyms

malacitanolide

Origin of Product

United States

Natural Occurrence and Phytochemical Investigations of Malacitanolide

Botanical Distribution of Malacitanolide

This compound has been documented in several species of the Centaurea genus, highlighting its significance as a characteristic secondary metabolite within this botanical group.

Detailed phytochemical analyses have confirmed the presence of this compound in specific Centaurea species, often alongside other structurally related sesquiterpene lactones.

This compound was first identified as a new eudesmanolide following its isolation from the aerial parts of Centaurea malacitana. nih.govuc.ptresearchgate.net Spectroscopic analysis was crucial in characterizing its unique structure. nih.govuc.ptresearchgate.net Further investigation into the extract of C. malacitana also led to the isolation of other cytotoxic and antimicrobial germacranolides, such as cnicin (B190897). nih.govresearchgate.net The study of C. malacitana not only introduced this compound to the scientific community but also suggested a biogenetic relationship with cnicin, another prominent sesquiterpene lactone found in the plant. nih.govuc.ptresearchgate.net

Table 1: Compounds Isolated from Centaurea malacitana

Compound NameCompound Class
This compoundEudesmanolide (Sesquiterpene Lactone)
CnicinGermacranolide (Sesquiterpene Lactone)
8-O-(4-acetoxyangeloyl)salonitenolideSesquiterpene Lactone

Phytochemical investigation of the aerial parts of Centaurea spinosa has also resulted in the isolation of this compound. icm.edu.plresearchgate.netmdpi.com In this species, this compound is found among a diverse array of ten different sesquiterpene lactones. icm.edu.plmdpi.comnih.gov Its presence was confirmed alongside compounds such as its 4'-acetyl derivative, cnicin, 4'-acetylcnicin, and a new compound identified as 4-epi-malacitanolide. researchgate.netmdpi.commaxapress.com The co-occurrence of these various lactones underscores the complex secondary metabolism of C. spinosa. researchgate.netmdpi.com

Table 2: Sesquiterpene Lactones Isolated from Centaurea spinosa

Compound NameCompound Class
This compoundEudesmanolide
4-epi-malacitanolideEudesmanolide
This compound 4'-acetyl derivativeEudesmanolide
CnicinGermacranolide
4'-acetylcnicinGermacranolide
8α-O-(4-acetoxy-2-hydroxymethylbuten-2-oyloxy)salonitenolideGermacranolide
8α-O-(3,4-dihydroxy-2-methylenebutanoyloxy)dehydromelitensineElemanolide
8α-O-(3,4-dihydroxy-2-methylenebutanoyloxy)-15-oxo-5,7αH,6βH-eleman-1,3,11(13)-trien-6,12-olideElemanolide
Methyl 8α-O-(3,4-dihydroxy-2-methylenebutanoyloxy)-6α,15-dihydroxyelema-1,3,11(13)-trien-12-oateElemanolide
8α-O-(4-acetoxy-2-hydroxymethylbuten-2-oyloxy)-4-epi-sonchucarpolideEudesmanolide

This compound has been identified as a major constituent in the aerial parts of Centaurea bruguieriana subsp. belangeriana. cambridgescholars.com A study aimed at isolating and identifying the secondary metabolites of this plant successfully isolated this compound using chromatography and spectroscopy techniques. cambridgescholars.comactascientific.comtandfonline.com In this particular subspecies, this compound was one of the most abundant compounds isolated, alongside the germacranolide cnicin. cambridgescholars.com The investigation also identified several other types of compounds, including other sesquiterpene lactones, flavonoids, and phenolic acids. cambridgescholars.comfrontiersin.org

Table 3: Compounds Isolated from Centaurea bruguieriana subsp. belangeriana

Compound NameCompound Class
This compoundEudesmanolide (Sesquiterpene Lactone)
CnicinGermacranolide (Sesquiterpene Lactone)
4′-O-acetylcnicinGermacranolide (Sesquiterpene Lactone)
8α-O-(3,4-dihydroxy-2-methylenebutanoyloxy) dehydromelitensineElemanolide (Sesquiterpene Lactone)
8α-O-(3-hydroxy-4-acetoxy-2-methylene-butanoyloxy) dehydromelitensineElemanolide (Sesquiterpene Lactone)
Methyl 6α,8α,15-trihydroxyelema-1,3,11(13)-trien-12-oateElemanolide (Sesquiterpene Lactone)
CirsilineolFlavonoid
EupatorineFlavonoid
5-hydroxy, 6,7,3′,4′-tetramethoxy-flavoneFlavonoid
3,4′,5,7-tetrahydroxy-6-methoxyflavone 3-O-β-D-glucopyranosideFlavonoid
AstragalinFlavonoid
p-OH-benzoic acidPhenolic Acid
3-hydroxy-2-methyl-butyrolactoneLactone

Identification in Centaurea Species

Factors Influencing this compound Accumulation in Botanical Sources

The concentration and accumulation of sesquiterpene lactones like this compound in plants are not static but are influenced by a combination of genetic, developmental, and environmental factors. nih.gov While specific studies on the factors affecting this compound accumulation are limited, general principles governing secondary metabolite production in the Asteraceae family provide a framework for understanding potential influences.

Genetic and Developmental Factors: The biosynthesis of sesquiterpene lactones is fundamentally controlled by the plant's genetic makeup. researchgate.neticm.edu.pl The expression of genes encoding the enzymes in the biosynthetic pathway is a primary determinant of production levels. researchgate.net Accumulation is also developmentally regulated, with concentrations of these compounds often varying with the plant's life stage, such as between juvenile and mature plants or during different phases of flower development. For instance, in Arnica montana, the total sesquiterpene lactone content increases as the plant matures. These metabolites are often synthesized and stored in specialized structures like glandular trichomes on the leaf and flower surfaces. uc.ptnih.gov

Abiotic Factors: Environmental stresses are known to significantly impact the production of secondary metabolites as part of a plant's defense and adaptation strategy. cambridgescholars.comactascientific.com Key abiotic factors include:

Light: The intensity, duration (photoperiod), and quality (wavelength) of light can regulate the synthesis of various secondary metabolites. cambridgescholars.comfrontiersin.org

Temperature: Fluctuations in temperature can modulate the enzymatic reactions involved in biosynthetic pathways, thereby affecting the accumulation of compounds. nih.govactascientific.com

Water Availability: Drought stress is a well-documented elicitor that can increase the concentration of secondary metabolites in plant tissues. actascientific.com

Soil Composition: The availability of nutrients and the physicochemical properties of the soil, such as pH and salinity, play a crucial role in plant health and its capacity for secondary metabolism. actascientific.com Studies on Arnica montana have shown that total sesquiterpene lactone content differed significantly between plants growing on different soil geologies.

Biotic Factors: Interactions with other organisms can also trigger changes in secondary metabolite production. Herbivory and pathogen attacks are potent inducers of defense-related compounds, including sesquiterpene lactones. nih.govactascientific.com These compounds can act as deterrents or toxins to herbivores and microbes, and their synthesis is often upregulated in response to such threats. nih.gov

Biosynthetic Pathways and Precursor Studies of Malacitanolide

Elucidation of Sesquiterpene Lactone Biosynthesis Relevant to Malacitanolide

Sesquiterpene lactones are a vast group of plant secondary metabolites characterized by a 15-carbon (C15) backbone and a defining lactone ring. tandfonline.com Their biosynthesis is a multi-step process beginning with simple five-carbon precursors.

The fundamental building blocks for all terpenoids, including sesquiterpene lactones, are the five-carbon isomers isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). neliti.com These precursors are synthesized in plants through two main pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. neliti.commdpi.com

The biosynthesis of the C15 skeleton of sesquiterpenes proceeds via the head-to-tail condensation of three isoprene (B109036) units. core.ac.ukd-nb.info Specifically, farnesyl pyrophosphate synthase (FPPS) catalyzes the sequential addition of two IPP molecules to one DMAPP molecule, yielding the universal C15 precursor, farnesyl pyrophosphate (FPP). tandfonline.commdpi.com

The first committed step in STL biosynthesis is the conversion of the linear FPP into a variety of cyclic sesquiterpene backbones by enzymes known as sesquiterpene synthases (STSs) or cyclases. tandfonline.comwur.nl For most known STLs, the precursor backbone is germacrene A, which is produced from FPP by the enzyme germacrene A synthase (GAS). tandfonline.complos.org Following the initial cyclization, the sesquiterpene hydrocarbon undergoes a series of oxidative transformations, often mediated by cytochrome P450 monooxygenases (CYP450s), which introduce functional groups and ultimately lead to the formation of the characteristic lactone ring. tandfonline.commdpi.comtandfonline.com

While the core C15 skeleton of this compound is derived from the terpenoid pathway, other metabolic routes like the shikimate and malonate pathways are crucial for the biosynthesis of a wide array of plant natural products, some of which share structural motifs or are found alongside STLs.

The shikimate pathway is the primary route for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and microorganisms. bspublications.net This pathway is significant as it provides precursors for thousands of secondary metabolites, including phenylpropanoids, flavonoids, lignans, and coumarins. d-nb.infobspublications.net In the context of related natural products, the shikimate pathway is involved in the formation of coumarin (B35378) units which can condense with sesquiterpene moieties to form sesquiterpene coumarins. slideshare.net Lignans such as arctigenin (B1665602) are also derived from this pathway and are often isolated from the same plants as STLs like cnicin (B190897). scu.edu.auresearchgate.net

The acetate-malonate pathway is central to the synthesis of fatty acids and polyketides. bspublications.net Although its direct involvement in the core structure of this compound is not described, this pathway generates a vast diversity of chemical structures in plants, and its intermediates can be involved in the ester side chains that are sometimes found attached to the sesquiterpene skeleton in other complex lactones.

Biogenetic Intermediates and Transformations Leading to this compound

The direct biogenetic precursor to this compound has been identified through synthetic studies that mimic proposed natural reactions.

This compound is a eudesmanolide, whereas cnicin is a germacranolide. scu.edu.aumdpi.com A plausible biogenetic pathway suggests that this compound (2) could be formed from cnicin (1) through a series of enzymatic steps. This hypothesis is strongly supported by a biomimetic chemical synthesis. acs.orgnih.gov

The proposed transformation involves an initial enzymatic epoxidation of cnicin, followed by a stereospecific transannular cyclization of the resulting 1,10-epoxide and a subsequent hydride shift to yield this compound. acs.org This exact transformation has been successfully performed in the laboratory. acs.orgnih.gov Treatment of cnicin with m-chloroperoxybenzoic acid (m-CPBA) successfully produced this compound. acs.org This chemical synthesis confirms the structure and absolute stereochemistry of this compound and provides compelling evidence for its biogenetic relationship with cnicin, positioning cnicin as a direct biogenetic intermediate. scu.edu.auacs.org

Enzymatic Machinery and Genetic Determinants in this compound Biosynthesis

While the specific enzymes and genes responsible for the biosynthesis of this compound have not yet been identified, the general enzymatic machinery for STL biosynthesis is well-understood and provides a clear model.

The synthesis of STLs is controlled at the genetic level by structural genes, which code for the biosynthetic enzymes, and regulatory genes that control the expression of these structural genes. psu.edunih.gov The enzymes involved are typically sesquiterpene synthases (STSs) and cytochrome P450s (CYPs). tandfonline.com For precursors like cnicin, a germacrene A synthase (GAS) is required to form the initial germacrene A skeleton from FPP. tandfonline.complos.org Subsequently, a series of CYP450 enzymes catalyze specific oxidation and hydroxylation reactions to form the germacrene A acid, introduce other functional groups, and facilitate the closure of the lactone ring. tandfonline.comresearchgate.net

The transformation of the germacranolide skeleton of cnicin into the eudesmanolide skeleton of this compound would likely require additional specific enzymes, presumably an epoxidase to form the initial epoxide intermediate and a cyclase to catalyze the subsequent rearrangement. acs.org The genes for these enzymes in many plant secondary metabolite pathways are often found to be organized in biosynthetic gene clusters, which facilitates their co-regulation. nih.gov However, the specific genetic determinants for this compound synthesis remain a subject for future investigation. tandfonline.com

Isolation and Structural Elucidation Methodologies for Malacitanolide

Extraction and Purification Techniques for Malacitanolide from Plant Extracts

The initial step in studying this compound involves its extraction from plant sources, such as those from the Centaurea genus, and subsequent purification to isolate it from other metabolites. researchgate.net This process typically begins with solvent extraction of the dried and powdered plant material to create a crude extract. nih.gov A series of chromatographic procedures are then employed to separate the target compound. nih.gov

Column chromatography is a fundamental and versatile purification technique used extensively in the isolation of natural products. longdom.org This method operates on the principle of differential partitioning, where components of a mixture separate based on their varying affinities for a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent that flows through the column). longdom.orgcmfri.org.in In the context of isolating this compound and other secondary metabolites from Centaurea species, column chromatography serves as a primary step to fractionate the crude extract, significantly reducing its complexity. researchgate.net The choice of stationary phase, such as silica (B1680970) gel or alumina, and the solvent system is critical for achieving effective separation. longdom.org

For the purification of this compound, specific types of column chromatography are particularly effective. Sephadex LH-20, a hydroxypropylated, cross-linked dextran (B179266) gel, is widely used due to its dual hydrophilic and lipophilic character. researchgate.net This property allows it to function in both size-exclusion and partition chromatography modes, making it highly effective for separating closely related natural products. researchgate.netresearchgate.net

In the isolation of this compound, column chromatography over a Sephadex LH-20 matrix, eluted with methanol, has been a documented method. umc.edu.dz This step is crucial for separating compounds based on their molecular size and polarity. Following initial fractionation, preparative High-Performance Liquid Chromatography (HPLC) may be used for final purification, employing solvent systems like methanol-water mixtures to yield the pure compound. umc.edu.dz

Table 1: Chromatographic Techniques in this compound Isolation

Technique Stationary Phase Mobile Phase Example Purpose
Column Chromatography Sephadex LH-20 Methanol Initial fractionation and purification of extract. umc.edu.dz

The Chromatotron is a modern preparative chromatography instrument that utilizes centrifugally accelerated, radial thin-layer chromatography. intralab-inst.co.idwordpress.com This technique offers a rapid and efficient alternative to traditional preparative TLC and small columns. phytojournal.com In this method, the sample is applied near the center of a spinning disc coated with a sorbent like silica gel. wordpress.com The mobile phase is then introduced, and centrifugal force drives the separation, forming circular bands of the components that are collected as they spin off the edge of the rotor. intralab-inst.co.id

Key advantages of the Chromatotron include speed (separations are often complete within 20 minutes), high capacity, minimal solvent usage, and the elimination of the need to scrape bands from a plate. intralab-inst.co.idresearchgate.net While its specific use for this compound is not extensively documented, its proven effectiveness in purifying other natural products, such as curcumin (B1669340) derivatives, demonstrates its suitability for the efficient, preparative-scale isolation of compounds like this compound from semi-purified plant fractions. researchgate.netums.ac.id

Advanced Spectroscopic Characterization of this compound and its Derivatives

Once this compound is isolated in its pure form, its chemical structure is determined using a suite of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. oxinst.com It provides detailed information about the carbon-hydrogen framework of a molecule. The process involves several types of NMR experiments:

¹H NMR (Proton NMR): Identifies the different types of protons in the molecule based on their chemical environment (chemical shift), shows how many of each type there are (integration), and reveals which protons are adjacent to one another (spin-spin coupling). oxinst.com For this compound, specific proton signals, such as a doublet observed with a coupling constant (J) of 9.6 Hz, are characteristic and aid in its identification. umc.edu.dz

¹³C NMR (Carbon-13 NMR): Determines the number of non-equivalent carbon atoms and provides information about their chemical environment (e.g., C=O, C=C, C-O).

Table 2: Illustrative ¹H and ¹³C NMR Data for a Sesquiterpene Lactone Core Structure This table provides representative chemical shift values for key functional groups found in compounds like this compound.

Position/Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-1 2.5 - 3.5 45 - 55
H-5 4.0 - 5.0 75 - 85
H-6 (lactone) 3.8 - 4.8 70 - 80
C=O (lactone) - 170 - 180
C=C (exocyclic methylene) 5.5 - 6.5 (2H) 120 - 125

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound. slideshare.net For structural elucidation, High-Resolution Mass Spectrometry (HRMS) is particularly vital. While low-resolution MS provides a nominal mass (an integer), HRMS can measure the mass of a molecule with extremely high accuracy (typically to four or more decimal places). libretexts.org

This precision allows for the unambiguous determination of a compound's molecular formula. libretexts.org Different molecular formulas that have the same nominal mass will have slightly different exact masses due to the mass defects of their constituent atoms (e.g., ¹⁶O = 15.9949 Da, ¹²C = 12.0000 Da, ¹⁴N = 14.0031 Da). libretexts.org By comparing the experimentally determined exact mass from HRMS with calculated masses for possible formulas, the correct molecular formula for this compound can be confidently established.

Table 3: Example of Molecular Formula Determination by HRMS This table illustrates how HRMS can distinguish between different compounds having the same nominal mass of 250.

Molecular Formula Nominal Mass (Da) Calculated Exact Mass (Da)
C₁₅H₂₂O₃ 250 250.1569
C₁₄H₁₈N₂O₂ 250 250.1368
C₁₆H₂₆O₂ 250 250.1933

Table of Mentioned Compounds

Compound Name
This compound
Methanol
Curcumin
Acetone
Vanillin
Water
Silica

Stereochemical Elucidation via Circular Dichroism and Other Techniques

The determination of the absolute configuration of chiral molecules is a critical step in their structural elucidation. For complex molecules like this compound, a combination of spectroscopic techniques is often employed. Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful tool for investigating the stereochemistry of chiral compounds. wikipedia.org The phenomenon of circular dichroism is exhibited in the absorption bands of optically active molecules and provides valuable information about their three-dimensional structure. wikipedia.org

In the context of natural products, CD spectroscopy, particularly when combined with other methods, has proven instrumental in assigning absolute configurations. mdpi.com Techniques such as Vibrational Circular Dichroism (VCD), which utilizes infrared light, have emerged as reliable methods for the unambiguous assignment of both absolute configuration and conformations of chiral molecules in solution. rsc.org The application of these chiroptical techniques is crucial for resolving the intricate stereochemical details of sesquiterpenoids like this compound.

Structural Identification of this compound Analogs and Isomers

The isolation and characterization of analogs and isomers of a parent compound are essential for understanding structure-activity relationships and exploring the chemical diversity of a natural source. In the case of this compound, several related compounds have been identified and their structures elucidated through rigorous spectroscopic analysis.

4-Epi-malacitanolide, also known as 8α-O-(3,4-dihydroxy-2-methylenebutanoyloxy)sonchucarpolide, is an epimer of this compound. uoa.gruoa.gr Its isolation has been reported from various species of the Centaurea genus, including Centaurea grisebachii and Centaurea spinosa. uoa.gruoa.grunipa.it The structural elucidation of 4-epi-malacitanolide was achieved through extensive spectroscopic methods. The molecular formula and the presence of key functional groups were determined using high-resolution mass spectrometry and infrared (IR) spectroscopy.

Detailed analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, in conjunction with two-dimensional NMR techniques such as COSY, HSQC, and HMBC, allowed for the complete assignment of all proton and carbon signals and established the connectivity of the atoms within the molecule. The stereochemistry of 4-epi-malacitanolide was deduced by comparing its spectral data with that of known related compounds and through the use of Nuclear Overhauser Effect (NOE) experiments, which provide information about the spatial proximity of protons.

Table 1: Spectroscopic Data for 4-Epi-Malacitanolide

TechniqueObservation
¹H NMR Signals corresponding to the sesquiterpene core and the ester side chain.
¹³C NMR Resonances confirming the carbon skeleton and functional groups.
Mass Spec Data providing the molecular weight and elemental composition.
IR Spec Absorption bands indicating the presence of hydroxyl, ester, and lactone groups.

This table is for illustrative purposes and represents the types of data obtained.

Another identified analog is 4'-acetyl this compound, which is the 4'-acetyl derivative of this compound. uoa.gruoa.gr This compound was also isolated from Centaurea spinosa alongside this compound and 4-epi-malacitanolide. uoa.gruoa.gr The structure of 4'-acetyl this compound was determined by comparing its spectroscopic data with that of this compound. researchgate.net

The key difference observed in the ¹H NMR spectrum of 4'-acetyl this compound compared to this compound is the downfield shift of the protons at the C-4' position of the ester side chain. researchgate.net This shift is indicative of the presence of an acetyl group at this position. Further confirmation of the structure was obtained through mass spectrometry, which showed a corresponding increase in the molecular weight consistent with the addition of an acetyl group.

Table 2: Key NMR Signal Shifts in 4'-Acetyl this compound Compared to this compound

ProtonThis compound (δ ppm)4'-Acetyl this compound (δ ppm)
H-4'a3.614.18
H-4'b3.854.29

Data sourced from Barrero et al., 1997 as cited in a related study. researchgate.net

The comprehensive analysis of these analogs highlights the structural diversity within this class of sesquiterpene lactones and underscores the importance of advanced spectroscopic techniques in the precise identification of natural products.

Chemical Synthesis and Chemical Modification Strategies of Malacitanolide

Exploration of Total Synthesis Approaches to Malacitanolide

As of the current body of scientific literature, a complete total synthesis of this compound has not been reported. The complex stereochemistry of the eudesmanolide core, coupled with its specific functional group arrangement, presents a formidable challenge to synthetic chemists. General strategies for the synthesis of eudesmanolides often involve the construction of the decalin ring system, followed by the installation of the characteristic γ-lactone ring and other stereocenters. acs.orgnih.gov Approaches such as quasi-biomimetic strategies starting from functionalized oxabicyclic templates have been developed for other eudesmanolides like (±)-gallicadiol and (±)-isogallicadiol. acs.orgnih.govacs.org These methods, which can feature key steps like stereoselective ene cyclization and stereocontrolled γ-lactonization, represent potential pathways that could be adapted for a future total synthesis of this compound. acs.orgnih.gov

Development of Semisynthetic Routes from Natural Precursors

The most significant breakthrough in the synthesis of this compound has been its creation from the natural precursor, cnicin (B190897). researchgate.net Cnicin, a germacranolide sesquiterpene lactone, is readily available from plants such as Centaurea malacitana. researchgate.net The semisynthesis of this compound from cnicin not only provides a viable route to the compound but also confirms its structure and stereochemistry. researchgate.net

The key transformation in this semisynthesis involves an epoxidation of cnicin, followed by a transannular cyclization. researchgate.net Treatment of cnicin with m-chloroperbenzoic acid (m-CPBA) in the presence of pyridine (B92270) leads to the formation of an intermediate epoxide. researchgate.net Subsequent acid-catalyzed rearrangement of this epoxide induces a transannular cyclization, yielding this compound. researchgate.net This process effectively converts the germacrane (B1241064) skeleton of cnicin into the eudesmane (B1671778) skeleton of this compound.

Design and Synthesis of this compound Analogs for Research Purposes

Research into the structure-activity relationships of this compound has led to the identification and synthesis of analogs. One such analog is its 4'-acetyl derivative, which has been isolated from Centaurea spinosa alongside this compound itself. uoa.gr The presence of this acetylated version in nature suggests that esterification of the side-chain hydroxyl groups is a feasible modification.

Another reported analog is 4'-acetoxythis compound, a new eudesmanolide identified from Centaurea attica. researchgate.net The synthesis of this analog involves the selective acetylation of the C-4' hydroxyl group on the side chain of this compound. researchgate.net The development of such analogs is crucial for probing the pharmacophore of this compound and understanding how modifications to its structure affect its biological activity.

Biomimetic Synthesis Investigations Related to this compound Formation

The semisynthesis of this compound from cnicin is also considered a biomimetic synthesis, as it mimics the proposed natural biosynthetic pathway. researchgate.net It is hypothesized that in the plant, cnicin undergoes enzymatic epoxidation. researchgate.net This is followed by a stereospecific transannular cyclization of the resulting 1,10-epoxide and a hydride shift, which ultimately yields this compound. researchgate.net

The laboratory synthesis using m-CPBA and subsequent acid-catalyzed rearrangement provides strong support for this biogenetic hypothesis. researchgate.net When the reaction is performed without a base like pyridine, the m-chlorobenzoic acid formed as a byproduct of the epoxidation is sufficient to catalyze the electrophilic opening of the epoxide ring and the subsequent rearrangement to form this compound directly from cnicin. researchgate.net This biomimetic cyclization underscores the close biosynthetic relationship between germacranolides and eudesmanolides in nature. researchgate.net

Mechanistic Investigations of Malacitanolide S Biological Activities

Antiviral Activity Studies and Mechanistic Insights

The potential antiviral properties of the terpenoid compound Malacitanolide have been a subject of scientific investigation, primarily focusing on its activity against the dengue virus (DENV). jksus.orgresearchgate.net Dengue is a significant mosquito-borne viral illness with four distinct serotypes (DENV 1–4). jksus.org The search for effective antiviral therapeutics has led researchers to explore the inhibitory potential of natural compounds like this compound against key viral proteins essential for the virus's life cycle. jksus.orgunar.ac.id Computational biophysical studies have been instrumental in elucidating the theoretical mechanisms by which this compound may exert its antiviral effects. jksus.orgresearchgate.net

Computational methods, including molecular docking and dynamics simulations, have been employed to analyze the interactions between this compound and crucial DENV proteins. jksus.orgresearchgate.net These studies aim to predict the binding affinity and stability of the compound when interacting with viral targets, providing a foundation for understanding its potential as a viral inhibitor. The primary DENV proteins investigated as targets for this compound include the structural envelope (E) protein and the non-structural proteins NS2B/NS3 protease and NS5 methyltransferase/polymerase. jksus.orgwho.int

Molecular docking simulations have been performed to investigate the interaction between this compound and the Dengue virus envelope (E) protein, a key protein involved in viral attachment and entry into host cells. jksus.orgjppres.com In a comprehensive screening of 513 terpenoid compounds, this compound demonstrated a high interaction energy and favorable binding scores against the E protein (PDB ID: 1OKE). jksus.org

The simulations revealed a Glide GScore of -7.02 kcal/mol. jksus.org The interaction is stabilized by the formation of multiple hydrogen bonds with key amino acid residues within the protein's binding site. Specifically, this compound was found to form hydrogen bonds with Thr280, Gln200, Gln271, Gln49, and Ala50. jksus.orgresearchgate.net This interaction profile within a hydrophobic pocket of the E protein suggests a strong potential for inhibiting the protein's function, which is critical for the initial stages of viral infection. jksus.orgjppres.comresearchgate.net

Table 1: Molecular Docking Results of this compound with Dengue Virus Envelope Protein (1OKE)

ParameterValueInteracting Amino Acid Residues (via Hydrogen Bonds)
Glide GScore (kcal/mol)-7.02Thr280, Gln200, Gln271, Gln49, Ala50
Interaction Energy (kcal/mol)-7.072

Beyond the structural E protein, computational studies have explored this compound's interactions with non-structural (NS) proteins that are vital for viral replication. jksus.orgmdpi.com These include the NS5 protein, which possesses methyltransferase (MTase) and RNA-dependent RNA polymerase (RdRp) activities, and the NS2B/NS3 protease complex, which is essential for processing the viral polyprotein. jksus.orgwho.int

Docking simulations against the NS5 protein (PDB ID: 1R6A-RPV) showed that this compound exhibited a high interaction energy of -5.295 kcal/mol. jksus.orgresearchgate.net The binding was facilitated by hydrogen bond interactions involving its hydroxyl and ketone moieties with the amino acid residues Ser150, Lys29, and Ser214. jksus.orgresearchgate.net For the NS2B/NS3 protease (PDB ID: 4M9K), this compound displayed a Glide GScore of -4.030 kcal/mol, forming hydrogen bonds with residues Glu1169 and Asn1119. jksus.orgresearchgate.net These findings suggest that this compound could potentially disrupt the enzymatic functions of these key non-structural proteins. jksus.org

Table 2: Summary of this compound's Interaction with DENV Protein Targets

DENV Protein TargetPDB IDInteraction Energy / Glide GScore (kcal/mol)Key Interacting Amino Acid Residues
Envelope (E) Protein1OKE-7.072Thr280, Gln200, Gln271, Gln49, Ala50
NS51R6A-RPV-5.295Ser150, Lys29, Ser214
NS2B/NS3 Protease4M9K-4.030Glu1169, Asn1119

Source: Data compiled from Murugesan et al. (2023). jksus.orgresearchgate.net

To assess the stability of the interactions predicted by molecular docking, molecular dynamics (MD) simulations were conducted. jksus.orgresearchgate.net These simulations provide insights into the dynamic behavior of the this compound-protein complex over time. An MD simulation performed for 5 nanoseconds at a temperature of 300 K revealed that the complex between this compound and the dengue virus E protein (1OKE) remained stable. jksus.org This stability indicates a persistent and potentially effective binding, reinforcing the results from the docking studies. jksus.orgresearchgate.net The consistent interaction throughout the simulation suggests that this compound can form a durable complex with the viral protein, which is a favorable characteristic for a potential inhibitor. jksus.org

Pharmacophore modeling and virtual screening are computational techniques used to identify novel drug candidates from large compound databases. mdpi.commedsci.org A pharmacophore model represents the essential three-dimensional arrangement of features that a molecule must possess to be active at a specific biological target. While specific pharmacophore models based on this compound itself have not been detailed, it has been included in broader computational studies. For instance, in a study aimed at identifying inhibitors for the DENV E protein, this compound was selected from the literature as a known potential inhibitor and was included in the molecular docking phase of the study alongside new compounds identified through pharmacophore screening. nih.gov This application serves to benchmark the performance of newly discovered hits against compounds with previously established, albeit theoretical, binding potential. nih.gov

Following computational identification of a potential antiviral compound, non-clinical in vitro assays are essential to confirm its biological activity. jksus.orgnih.gov Standard methodologies for assessing anti-dengue virus activity involve cell-based assays. nih.govird.fr A common approach is the plaque reduction assay, which evaluates the ability of a compound to inhibit virus-induced cell death or lysis. ird.fr In this type of assay, confluent monolayers of susceptible cells (such as Vero cells or human hepatoma HepG2 cells) are infected with the dengue virus in the presence of varying concentrations of the test compound. nih.govfrontiersin.org The reduction in the number of viral plaques (zones of cell death) compared to an untreated control is then quantified to determine the compound's inhibitory potency. nih.govird.fr Other methods include quantitative real-time RT-PCR to measure the reduction in viral RNA and immunofluorescence assays to detect viral protein expression. frontiersin.org

While computational studies strongly suggest that this compound could act as a potential inhibitor against dengue virus proteins, published in vitro and in vivo studies are required to experimentally validate these findings and confirm its anti-dengue virus activity. jksus.orgresearchgate.net

Elucidation of Molecular Targets and Pathways Modulated by this compound in Viral Contexts

Computational studies have been instrumental in identifying the potential molecular targets of this compound in the context of viral infections, particularly against the dengue virus (DENV). These in silico analyses have highlighted the compound's ability to interact with key viral proteins essential for the viral life cycle.

The primary molecular targets for this compound within the dengue virus are the envelope (E) protein and the non-structural proteins NS5 and NS2B/NS3. The E protein is crucial for the initial stages of viral infection, mediating both the attachment of the virus to host cells and the subsequent fusion of the viral and host cell membranes. The non-structural proteins, on the other hand, are vital for the replication of the viral genome. Specifically, the NS2B/NS3 protease complex is responsible for processing the viral polyprotein, a necessary step for the assembly of the viral replicase complex. The NS5 protein possesses both RNA-dependent RNA polymerase (RdRp) and methyltransferase (MTase) activities, which are essential for synthesizing new viral RNA and capping it to ensure its stability and translation.

Molecular docking studies have provided detailed insights into the specific interactions between this compound and these viral proteins. In simulations, this compound demonstrated significant binding affinity for the envelope protein, forming hydrogen bonds with several key amino acid residues, including Thr280, Gln200, Gln271, Gln49, and Ala50. These interactions are noteworthy as they occur within a binding site that is also recognized by other known antiviral compounds.

Furthermore, this compound has been shown to interact with the non-structural proteins. It forms hydrogen bonds with Ser150, Lys29, and Ser214 of the NS5 protein and with Glu1169 and Asn1119 of another viral target. By binding to these critical viral enzymes, this compound is predicted to interfere with their functions, thereby inhibiting viral replication and the production of new viral particles. The modulation of these viral pathways represents the core of this compound's proposed antiviral mechanism. The inhibition of the E protein can block viral entry, while the targeting of NS2B/NS3 and NS5 can disrupt the replication and maturation of the virus.

It is important to note that these findings are based on computational models and simulations. While these studies provide a strong foundation for understanding the antiviral potential of this compound, further in vitro and in vivo experimental validation is necessary to confirm these molecular interactions and their biological consequences.

Anticancer Activity and Cellular Mechanism Research

In Vitro Cytotoxicity Evaluation Against Human Tumor Cell Lines

This compound has been evaluated for its cytotoxic effects against various human tumor cell lines. Studies have demonstrated its potential as an anticancer agent by observing its ability to inhibit the growth of cancer cells. The cytotoxic activity of this compound has been determined against a panel of human tumor cell lines, indicating a potential for broad-spectrum application.

Research has shown that this compound exhibits cytotoxic effects, and these have been quantified in some studies. For instance, its activity has been compared to that of other known cytotoxic compounds. The evaluation of its cytotoxicity provides a preliminary screening for its potential as a therapeutic agent in oncology. The data from these in vitro assays are crucial for determining which types of cancer may be most susceptible to treatment with this compound and for guiding further preclinical development.

Cell LineCancer TypeObserved Effect
Various Human Tumor Cell LinesNot Specified in AbstractCytotoxic activity determined

Investigation of Cellular Processes: Programmed Cell Death Induction

The anticancer activity of compounds like this compound is often linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. This is a key mechanism for eliminating malignant cells without causing widespread inflammation. Research into related compounds, such as cnicin (B190897), from which this compound can be derived, has shown the induction of cell death in various cancer cell lines, including those of breast, lung, colon, and prostate cancers. This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.

The induction of apoptosis is a desirable characteristic for an anticancer drug, as it is a controlled and orderly process of cell elimination. Studies on similar natural compounds have demonstrated that they can trigger apoptosis through various cellular pathways. While direct studies on this compound's apoptotic mechanisms are not extensively detailed in the provided search results, the known activity of structurally related sesquiterpene lactones suggests that this is a likely and important area for future investigation. The ability to trigger programmed cell death is a critical factor in the potential therapeutic efficacy of this compound against cancer.

Modulation of Cell Proliferation and Angiogenesis Signaling Pathways

In addition to inducing cell death, the anticancer potential of this compound is also being investigated through its ability to modulate signaling pathways that control cell proliferation and angiogenesis. Uncontrolled cell proliferation is a hallmark of cancer, and inhibiting this process is a key therapeutic strategy. Cnicin, a related compound, has been shown to inhibit cell proliferation in various cancer models.

Angiogenesis, the formation of new blood vessels, is another critical process that tumors exploit to grow and metastasize. By cutting off the blood supply to a tumor, anti-angiogenic therapies can effectively starve it of essential nutrients and oxygen. Research into natural compounds has identified the inhibition of angiogenesis as a significant mechanism of anticancer activity. This is often achieved by targeting key signaling molecules like Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR), which are central regulators of angiogenesis. Although direct evidence for this compound's effect on these specific pathways is not detailed in the provided results, the known anti-angiogenic and anti-proliferative effects of other sesquiterpene lactones provide a strong rationale for investigating these mechanisms for this compound. The modulation of these pathways represents a promising avenue for the development of this compound as a multi-targeted anticancer agent.

Antimicrobial and Antifungal Activity Investigations

In Vitro Evaluation Against Gram-Positive and Gram-Negative Bacteria

The antimicrobial potential of this compound has been a subject of scientific inquiry, with studies evaluating its efficacy against a spectrum of bacteria. Research has demonstrated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests that this compound may target fundamental cellular processes common to different types of bacteria.

In vitro assays, such as the microdilution method, have been employed to determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains. These studies are crucial for quantifying the compound's potency and for comparing its activity to that of established antibiotics. The ability of this compound to act against both Gram-positive and Gram-negative bacteria is significant, as the structural differences in the cell walls of these two bacterial groups often lead to differential susceptibility to antimicrobial agents. The outer membrane of Gram-negative bacteria, in particular, can act as a formidable barrier to many potential drugs. The observed activity against these bacteria suggests that this compound may possess a mechanism of action that can overcome this barrier.

While the specific bacterial strains tested and the quantitative measures of activity for this compound itself are not exhaustively detailed in the provided search results, the general finding of its dual activity is a promising indicator of its potential as a lead compound for the development of new antimicrobial therapies. Further research is warranted to fully characterize its spectrum of activity and to elucidate the molecular mechanisms by which it exerts its antibacterial effects.

Bacterial TypeObserved Effect
Gram-positive bacteriaAntimicrobial activity observed
Gram-negative bacteriaAntimicrobial activity observed

Assessment of Antifungal Potential

This compound has been identified as a sesquiterpene lactone with notable antifungal properties. Research involving this eudesmanolide, often isolated from plants of the Centaurea genus, has demonstrated its inhibitory effects against various fungal species. Studies on sesquiterpene lactones highlight that their lipophilicity is a key factor, enabling them to penetrate the fungal cell wall. nih.govacs.org

In comparative studies, this compound was among several sesquiterpene lactones tested for antimicrobial activity. One such study evaluated compounds from Centaurea pullata against eight different fungal species using a microdilution method and found that the tested compounds exhibited potent antifungal activity. acs.org Similarly, research on lactones from Centaurea thessala reported significant antifungal effects for the isolated compounds. researchgate.net While the literature confirms the antifungal potential of this compound, detailed quantitative data, such as specific Minimum Inhibitory Concentration (MIC) values, are not consistently reported across studies.

Table 1: Summary of Antifungal Activity Findings for this compound and Related Compounds

Compound ClassSource Organism (Example)Observed ActivityReference
Eudesmanolides (e.g., this compound)Centaurea spp.Showed great antifungal activity against a panel of nine fungal species. researchgate.net
Germacranolides & EudesmanolidesCentaurea pullataExhibited more potent antifungal activity than positive controls against eight fungal species. acs.org
Sesquiterpene Lactones (General)Various (e.g., Costus speciosus)The presence of an α-methylene-γ-lactone moiety is considered essential for potent antifungal activity. nih.gov

Mechanistic Characterization of Antimicrobial Action (e.g., Enzyme Inhibition)

The precise molecular mechanism underlying the antimicrobial action of this compound has not been fully elucidated. However, investigations into the broader class of sesquiterpene lactones provide significant insights into its potential mode of action. The antimicrobial efficacy of these compounds is often attributed to the chemical reactivity of the α-methylene-γ-lactone group, a structural feature present in many bioactive sesquiterpene lactones. nih.govnih.gov

A primary proposed mechanism is the disruption of microbial cells through covalent bond formation. The electrophilic nature of the α,β-unsaturated carbonyl system in the lactone ring allows it to undergo Michael-type addition reactions with nucleophilic groups found in microbial enzymes and other proteins. This alkylation can lead to enzyme inhibition, disrupting critical metabolic pathways and compromising cellular integrity, ultimately inhibiting microbial growth. rdd.edu.iq

Furthermore, the lipophilic character of sesquiterpene lactones facilitates their passage across the microbial cell membrane, which is a crucial step for reaching intracellular targets. acs.orgrdd.edu.iq While specific enzyme targets for this compound have not been definitively identified, the general mechanism for this class of compounds involves the non-specific inhibition of various enzymes essential for microbial survival through the alkylation of sulfhydryl groups in amino acid residues like cysteine. mdpi.com

Anti-inflammatory Activity Studies

This compound has been investigated for its potential as an anti-inflammatory agent, with studies focusing on its ability to inhibit key mediators involved in the inflammatory cascade.

In Vitro Inhibition of Inflammatory Mediators (e.g., Lipid Hyperoxide, Lipoxygenase)

Research has demonstrated the capacity of this compound to modulate inflammatory processes by inhibiting enzymes like lipoxygenase and reducing the formation of lipid hyperoxides. In a phytochemical study of Centaurea bruguieriana, this compound was isolated and evaluated for its anti-inflammatory effects. mdpi.comdntb.gov.uaresearchgate.net The study specifically tested its ability to inhibit soybean lipoxygenase (S-LOX) and to prevent the peroxidation of linoleic acid, which results in the formation of lipid hyperoxides.

The findings from this research indicated that while this compound did not inhibit lipid peroxidation under the tested conditions, it did exhibit a moderate inhibitory effect on the lipoxygenase enzyme. mdpi.comresearchgate.net This suggests a specific interaction with the enzymatic pathway rather than a general antioxidant effect.

Table 2: In Vitro Inhibition of Inflammatory Mediators by this compound

CompoundAssayConcentration% Inhibition (Mean ± SD)Reference
This compoundLipoxygenase (LOX) Inhibition100 μM35.4 ± 1.5 mdpi.comresearchgate.net
Lipid Hyperoxide Inhibition100 μM0.0 ± 0.0 mdpi.comresearchgate.net

Identification of Cellular and Molecular Targets in Anti-inflammatory Processes

While direct studies on the cellular and molecular anti-inflammatory targets of this compound are limited, the mechanisms of other sesquiterpene lactones offer a strong indication of its likely pathways. A central molecular target for the anti-inflammatory activity of many sesquiterpene lactones is the nuclear factor-kappa B (NF-κB) signaling pathway. scielo.braai.orgnih.gov NF-κB is a transcription factor that plays a critical role in regulating the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and interleukins, as well as enzymes such as COX-2. nih.gov

The anti-inflammatory sesquiterpene lactone parthenolide, for example, has been shown to inhibit NF-κB activation by directly targeting a component of the IκB kinase (IKK) complex. aai.org This inhibition prevents the degradation of the IκB inhibitor protein, thereby keeping NF-κB sequestered in the cytoplasm and unable to initiate the transcription of inflammatory genes. aai.org Other sesquiterpene lactones have been found to inhibit different steps in the NF-κB pathway, including the phosphorylation of the p65 subunit or its binding to DNA. nih.govfrontiersin.org

Given that this compound inhibits lipoxygenase, which is involved in the arachidonic acid cascade—a pathway closely linked with inflammation and NF-κB—it is plausible that its anti-inflammatory effects are mediated through the modulation of the NF-κB pathway. nih.gov Further research is required to determine if this compound directly inhibits IKK, p65, or other key nodes within this critical inflammatory signaling cascade.

Structure Activity Relationship Sar Studies of Malacitanolide

Correlation of Malacitanolide's Structural Features with Biological Potency

This compound is a eudesmanolide-type sesquiterpene lactone isolated from plants of the Centaurea genus. mdpi.comscispace.com Its complex chemical architecture is endowed with several functional groups that are believed to be pivotal for its biological activities, which include cytotoxic, anti-inflammatory, and antiviral properties. scispace.com

Key structural features of this compound include:

A rigid eudesmanolide skeleton.

An α-methylene-γ-lactone moiety.

Multiple hydroxyl groups.

An ester side chain.

The α-methylene-γ-lactone ring is a common feature in many biologically active sesquiterpene lactones and is often considered a key electrophilic center responsible for alkylating biological nucleophiles, such as cysteine residues in proteins. d-nb.info This reactivity is frequently associated with the cytotoxic and anti-inflammatory activities of this class of compounds. d-nb.info

In a computational investigation of terpenoid compounds as potential inhibitors of dengue virus proteins, this compound demonstrated significant interactions with several key viral targets. The study highlighted the importance of the hydroxyl and ketone moieties on the this compound structure for its interaction with viral proteins. These oxygenated functional groups are thought to increase the biological activities of terpenoid compounds.

Identification of Critical Pharmacophoric Elements for Diverse Activities

Pharmacophore modeling helps to identify the essential steric and electronic features of a molecule that are responsible for its biological activity. For this compound, molecular docking studies against dengue virus proteins have provided insights into its key pharmacophoric elements.

A study investigating potential inhibitors of the dengue virus envelope protein (1OKE), NS5 protein (1R6A-RPV), and NS2B/NS3 protease (4M9K) found that this compound exhibited notable binding affinities. The key interactions observed were hydrogen bonds between the hydroxyl and ketone groups of this compound and amino acid residues in the binding sites of these proteins.

For instance, in the binding pocket of the dengue virus envelope protein (1OKE), this compound was predicted to form hydrogen bonds with residues such as Thr280, Gln200, Gln271, Gln49, and Ala50. Against the NS5 protein (1R6A-RPV), hydrogen bonding interactions with Ser150, Lys29, and Ser214 were observed. For the NS2B/NS3 protease (4M9K), interactions with Glu1169 and Asn1119 were noted.

These interactions suggest a pharmacophore model for the anti-dengue activity of this compound that includes:

Multiple hydrogen bond acceptor and donor sites, corresponding to the hydroxyl and carbonyl groups.

A specific spatial arrangement of these features dictated by the rigid eudesmanolide scaffold.

The following table summarizes the predicted interactions of this compound with dengue virus proteins, highlighting the key residues involved and the corresponding pharmacophoric features.

Target ProteinInteracting ResiduesInteraction TypePharmacophoric Feature
Dengue Virus Envelope (1OKE)Thr280, Gln200, Gln271, Gln49, Ala50Hydrogen BondHydrogen Bond Donor/Acceptor
Dengue Virus NS5 (1R6A-RPV)Ser150, Lys29, Ser214Hydrogen BondHydrogen Bond Donor/Acceptor
Dengue Virus NS2B/NS3 (4M9K)Glu1169, Asn1119Hydrogen BondHydrogen Bond Donor/Acceptor

Rational Design and Synthesis of this compound Derivatives for Enhanced Efficacy

The rational design of new this compound derivatives aims to improve potency, selectivity, and pharmacokinetic properties. researchgate.netmdpi.com While specific studies on the synthesis of this compound derivatives are limited, insights from its structural features and computational analyses can guide the design of new analogs. mdpi.com

Potential strategies for the rational design of this compound derivatives include:

Modification of the Ester Side Chain: The ester group at C-8 is a prime target for modification. Synthesis of a library of analogs with varying ester side chains could explore the impact of lipophilicity, steric bulk, and electronic properties on biological activity. For example, introducing different alkyl or aryl groups could modulate the compound's interaction with target proteins and its pharmacokinetic profile.

Bioisosteric Replacement: Key functional groups could be replaced with bioisosteres to enhance desired properties. cambridgemedchemconsulting.comhyphadiscovery.com For instance, the hydroxyl groups could be replaced with other hydrogen bond donors or acceptors to fine-tune binding interactions. The lactone ring, while important for activity, could also be a site for modification to alter reactivity and potentially reduce off-target effects.

Stereochemical Modifications: The stereochemistry of the chiral centers in the eudesmanolide skeleton is crucial for its three-dimensional shape and interaction with biological targets. Synthesis of stereoisomers of this compound could reveal the optimal stereochemical configuration for different biological activities.

A study on Salograviolide A, another sesquiterpene lactone, demonstrated that the synthesis of derivatives with increased hydrophobicity led to enhanced cytotoxic potency. aub.edu.lb A similar approach could be applied to this compound, where targeted modifications could lead to derivatives with improved therapeutic potential.

Computational Approaches in Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. dntb.gov.ua For a class of compounds like sesquiterpene lactones, QSAR can help in understanding the structural requirements for activity and in designing new, more potent analogs. mdpi.comscispace.comresearchgate.netdntb.gov.ua

While specific QSAR models for this compound have not been reported, studies on other sesquiterpene lactones provide a framework for how such models could be developed.

2D QSAR: This approach uses descriptors calculated from the 2D representation of molecules, such as topological indices, constitutional descriptors, and physicochemical properties (e.g., logP, molecular weight). For sesquiterpene lactones, 2D QSAR models have been developed to predict their anti-inflammatory and antitrypanosomal activities. mdpi.comscispace.com These models have highlighted the importance of descriptors related to molecular size, shape, and hydrophobicity.

A hypothetical 2D QSAR study on a series of this compound analogs would involve:

Generating a dataset of this compound derivatives with their corresponding biological activities.

Calculating a variety of 2D descriptors for each molecule.

Developing a mathematical model (e.g., using multiple linear regression or machine learning algorithms) to correlate the descriptors with the biological activity.

Validating the model to ensure its predictive power.

3D QSAR: This method considers the three-dimensional structure of molecules and uses descriptors that describe the steric and electrostatic fields around the molecules. Common 3D QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

For sesquiterpene lactones, 3D QSAR studies have been instrumental in elucidating the spatial requirements for their interaction with biological targets. mdpi.com These models can generate 3D contour maps that visualize regions where modifications to the structure would likely increase or decrease activity.

A 3D QSAR study on this compound would require:

A set of structurally aligned this compound analogs.

Calculation of steric and electrostatic fields for each molecule.

Development and validation of a QSAR model.

The insights gained from such QSAR models would be invaluable for the rational design of novel this compound derivatives with enhanced therapeutic efficacy.

Future Directions and Emerging Research Avenues for Malacitanolide

Advanced Biosynthetic Engineering for Sustainable Malacitanolide Production

The natural abundance of this compound is often insufficient for extensive research and potential commercialization. Metabolic engineering in microbial and plant systems offers a sustainable and scalable alternative to traditional extraction methods. nih.gov Future research will likely focus on reconstituting the this compound biosynthetic pathway in tractable host organisms like Escherichia coli or Saccharomyces cerevisiae. beilstein-journals.orgacs.org

Key strategies for enhancing production will involve:

Pathway Optimization: Overexpression of rate-limiting enzymes and downregulation of competing metabolic pathways to channel precursor molecules, such as isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), towards this compound synthesis. beilstein-journals.org

Enzyme Engineering: Utilizing techniques like site-directed mutagenesis to improve the efficiency and specificity of key enzymes in the biosynthetic pathway, such as terpene synthases and cytochrome P450 monooxygenases. beilstein-journals.orgfrontiersin.org

Compartmentalization: Confining the biosynthetic pathway to specific cellular compartments, like plastids in engineered plants, to increase local concentrations of intermediates and enzymes, thereby boosting yields. nih.govresearchgate.net

Synthetic Biology Tools: Employing advanced genetic tools to design and construct novel biosynthetic pathways, potentially leading to the creation of new this compound derivatives with enhanced properties. nih.gov

These approaches aim to create robust and efficient "cell factories" capable of producing this compound and its analogs in commercially viable quantities, thus ensuring a sustainable supply for further research and development. acs.org

Development of Novel Synthetic Methodologies for Complex Analogs

While total synthesis of complex diterpenes has seen significant advances, developing flexible and efficient synthetic routes to this compound and its analogs remains a key objective. nih.gov Future synthetic strategies will likely move beyond simply recreating the natural product and focus on creating diverse libraries of analogs for structure-activity relationship (SAR) studies.

Emerging areas of focus include:

Convergent Synthesis: Designing synthetic pathways where complex fragments of the molecule are synthesized independently and then joined together in the later stages. This modular approach allows for the rapid generation of analogs by simply modifying one of the fragments. nih.gov

Domino Reactions: Developing cascade reactions where multiple chemical transformations occur in a single step, significantly improving the efficiency and elegance of the synthesis. researchgate.net

Late-Stage Functionalization: Devising methods to selectively modify the complex core structure of this compound in the final steps of the synthesis. This allows for the introduction of various functional groups to probe their effect on biological activity. nih.gov

Biomimetic Synthesis: Designing synthetic routes that mimic the proposed biosynthetic pathway of this compound, which can provide insights into its natural formation and lead to efficient synthetic strategies. mdpi.com

These advanced synthetic methodologies will be crucial for exploring the chemical space around this compound and identifying analogs with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Discovery of Undiscovered Molecular Targets and Biological Pathways

Identifying the precise molecular targets and understanding the biological pathways through which this compound exerts its effects are critical for its development as a therapeutic agent. While some biological activities have been reported, a comprehensive understanding of its mechanism of action is still lacking.

Future research in this area will likely involve:

Transcriptome Profiling: Using techniques like RNA-seq to analyze changes in gene expression in cells treated with this compound. This can provide clues about the cellular pathways affected by the compound. nih.gov

Chemical Proteomics: Employing affinity-based probes or other chemical biology tools to directly identify the proteins that this compound binds to within the cell.

Genetic Screening: Performing high-throughput genetic screens (e.g., CRISPR-Cas9 screens) to identify genes that either enhance or suppress the activity of this compound, thereby revealing its targets and mechanism of action.

Phenotypic Screening: Utilizing high-content imaging and other sophisticated screening platforms to observe the effects of this compound on cellular morphology and function in various disease models.

Unraveling the molecular targets of this compound will not only illuminate its therapeutic potential but may also reveal novel biological pathways that can be targeted for the treatment of various diseases. nih.gov

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies

A holistic understanding of this compound's biological effects can be achieved by integrating various "omics" technologies. These high-throughput approaches provide a comprehensive snapshot of the molecular changes occurring within a biological system in response to the compound. biobide.comnih.gov

Future mechanistic studies will benefit from:

Proteomics: Analyzing the global changes in protein expression and post-translational modifications in response to this compound treatment. This can help identify downstream effectors of its primary target and provide a more complete picture of its mechanism of action.

Metabolomics: Profiling the changes in the cellular metabolome after treatment with this compound. This can reveal alterations in metabolic pathways and provide insights into the compound's effects on cellular energy and biosynthesis. mdpi.com

Multi-omics Integration: Combining data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of this compound's mechanism of action. researchgate.net This systems-level approach can uncover complex interactions and networks that would be missed by studying individual components in isolation. biobide.com

The integration of omics technologies will be instrumental in generating a detailed, systems-level understanding of how this compound functions, which is essential for its rational development as a therapeutic agent. mdpi.com

Development of In Vitro Model Systems for Comprehensive Preclinical Evaluation

Traditional two-dimensional (2D) cell cultures often fail to accurately predict the efficacy and toxicity of drug candidates in humans. drugtargetreview.com The development and use of more physiologically relevant in vitro models are crucial for the preclinical evaluation of this compound.

Future preclinical studies should incorporate:

Three-Dimensional (3D) Cell Cultures: Utilizing spheroids and organoids that better mimic the complex architecture and microenvironment of human tissues. drugtargetreview.com These models can provide more accurate predictions of a compound's activity and toxicity. mdpi.com

Organs-on-a-Chip (OOCs): Employing microfluidic devices that recapitulate the structure and function of human organs. nih.gov These systems allow for the study of drug metabolism, efficacy, and toxicity in a more dynamic and human-relevant context. mdpi.comresearchgate.net

Patient-Derived Models: Using cells or tissues derived from patients to create personalized models of disease. This can help to predict which patients are most likely to respond to this compound and to identify potential mechanisms of resistance.

The use of these advanced in vitro models will improve the predictive power of preclinical studies, reduce the reliance on animal testing, and ultimately accelerate the clinical translation of this compound. drugtargetreview.commdpi.comconsensus.app

Q & A

Q. How can researchers ensure the reproducibility of Malacitanolide isolation methods from natural sources?

To ensure reproducibility:

  • Document experimental protocols meticulously : Include solvent systems, extraction temperatures, and chromatographic conditions (e.g., column type, mobile phase gradients).
  • Validate purity : Use HPLC or GC-MS to confirm compound purity (>95%) and provide retention times.
  • Cross-reference with literature : Compare spectral data (e.g., NMR, IR) with previously reported values for this compound analogs .

Table 1 : Key Parameters for Reproducible Isolation

ParameterExample ValueValidation Method
Solvent SystemEtOAc:Hexane (3:7)TLC (Rf = 0.45)
Column ChromatographySilica gel (200–300 mesh)Retention factor (k') = 2.1
Purity Threshold≥95%HPLC (λ = 254 nm)

Q. What spectroscopic techniques are critical for confirming this compound’s molecular structure?

  • NMR Spectroscopy : Assign all proton (¹H) and carbon (¹³C) signals, including DEPT and HSQC for stereochemical confirmation.
  • High-Resolution Mass Spectrometry (HRMS) : Match observed [M+H]⁺ or [M-H]⁻ values with theoretical masses (e.g., Δ < 2 ppm).
  • X-ray Crystallography (if applicable): Resolve crystal structure to confirm absolute configuration .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory reports on this compound’s bioactivity?

  • Control variables rigorously : Standardize cell lines, culture conditions, and assay endpoints (e.g., IC₅₀ vs. EC₅₀).
  • Replicate under multiple models : Test bioactivity in in vitro (e.g., cancer cell panels) and in vivo (e.g., murine xenografts) systems.
  • Meta-analysis : Systematically review literature using PRISMA guidelines to identify methodological disparities (e.g., dosing regimens, solvent effects) .

Table 2 : Common Sources of Bioactivity Discrepancies

FactorExample DiscrepancyMitigation Strategy
SolventDMSO vs. ethanol solubilityPre-test solvent toxicity
Cell LineHeLa vs. MCF-7 sensitivityUse ≥3 cell lines per study
Assay Duration24h vs. 48h exposureTime-course experiments

Q. What strategies optimize the total synthesis of this compound while maintaining stereochemical integrity?

  • Stereoselective catalysis : Use asymmetric aldol reactions or Sharpless epoxidation to control chiral centers.
  • Protecting group strategy : Employ orthogonal groups (e.g., TBS, PMB) to prevent side reactions.
  • Intermediate validation : Characterize each synthetic step with NMR and polarimetry to confirm enantiomeric excess (>90%) .

Q. How can computational modeling be integrated with experimental data to predict this compound’s metabolic pathways?

  • Molecular docking : Simulate interactions with CYP450 enzymes (e.g., CYP3A4) to predict oxidation sites.
  • Metabolite identification : Combine in silico predictions (e.g., GLORYx) with LC-MS/MS to detect phase I/II metabolites.
  • Validate in vitro : Use hepatocyte or microsomal assays to confirm computational findings .

Q. What methodologies address discrepancies in this compound’s reported cytotoxicity across different cell lines?

  • Transcriptomic profiling : Compare gene expression (e.g., RNA-seq) in sensitive vs. resistant cell lines.
  • Pharmacodynamic modeling : Correlate drug concentration-time profiles with apoptosis markers (e.g., caspase-3 activation).
  • Cross-study validation : Reanalyze raw data from conflicting studies using standardized statistical tests (e.g., ANOVA with Tukey post-hoc) .

Methodological Guidelines for Data Presentation

  • Tables/Figures : Use Word tables (Roman numerals) for raw data and SVG/PDF for spectra. Include error bars and p-values in figures .
  • Supplementary Materials : Provide crystallographic data (CIF files), NMR spectra, and synthetic protocols in SI .
  • Statistical Analysis : Report effect sizes (e.g., Cohen’s d) and confidence intervals (95%) for bioactivity data .

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.